trans-1,4-Dichloro-2-butene

Catalog No.
S9101218
CAS No.
M.F
C4H6Cl2
M. Wt
124.99 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,4-Dichloro-2-butene

Product Name

trans-1,4-Dichloro-2-butene

IUPAC Name

1,4-dichlorobut-2-ene

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

InChI

InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2

InChI Key

FQDIANVAWVHZIR-UHFFFAOYSA-N

Solubility

Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol.
Soluble in ether.
Water solubility = 580 mg/l at 25 °C

Canonical SMILES

C(C=CCCl)Cl

Description

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals.

trans-1,4-Dichloro-2-butene is an organochlorine compound with the molecular formula C4H6Cl2C_4H_6Cl_2 and a molecular weight of 125 g/mol. It appears as a clear colorless to light yellow liquid with a distinct odor. The compound is classified under the category of halogenated unsaturated aliphatic compounds and is known for its moderate reactivity. It is insoluble in water but soluble in organic solvents such as chloroform and ethyl acetate . The compound has a boiling point of approximately 74-76 °C at 40 mm Hg and a melting point of -1 to 3 °C .

, primarily involving chlorination processes. For instance, chlorination in chlorinated hydrocarbon solvents can yield both solid and liquid isomers, with the reaction pathway favoring trans-addition processes under certain conditions . When heated to decomposition, it emits toxic fumes containing chlorine compounds, indicating its potential hazards during handling and use .

The biological activity of trans-1,4-Dichloro-2-butene has been linked to its toxicity. It is considered highly corrosive and can cause severe damage to skin, eyes, and respiratory organs upon exposure. The compound has been classified as potentially harmful to human health, with risks including respiratory distress and skin burns . Additionally, it is suspected of having reproductive toxicity and may pose carcinogenic risks .

Several methods exist for synthesizing trans-1,4-Dichloro-2-butene:

  • Chlorination of 1,3-Butadiene: This method involves the direct chlorination of 1,3-butadiene using chlorine gas under controlled conditions.
  • Dehydrochlorination of 1,4-Dichlorobutane: This process entails the elimination of hydrogen chloride from 1,4-dichlorobutane to yield trans-1,4-dichloro-2-butene.
  • Reaction with Vinyl Chloride: Another method includes the reaction between vinyl chloride and other chlorinated compounds under specific conditions to produce trans-1,4-Dichloro-2-butene .

trans-1,4-Dichloro-2-butene serves multiple purposes in chemical synthesis:

  • Intermediate in Organic Synthesis: It is utilized as an intermediate for producing various chemical compounds, including anthraquinones and arylcarboxamides.
  • Precursor for Chloroprene: The compound is involved in the manufacture of chloroprene rubber.
  • Research

Studies have shown that trans-1,4-Dichloro-2-butene can interact with various biological systems. Its toxicity profile indicates that it can disrupt cellular functions and potentially lead to adverse health effects upon exposure. Research into its interactions with dopamine receptors suggests that derivatives of this compound may serve as novel antagonists in pharmacological applications .

trans-1,4-Dichloro-2-butene shares structural similarities with several other dichlorobutene isomers. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
cis-1,4-Dichloro-2-buteneC4H6Cl2Isomeric form with different physical properties
1,3-DichlorobuteneC4H6Cl2Different position of chlorine atoms; more reactive
1,4-DichlorobutaneC4H8Cl2Saturated compound; less reactive than dichloroalkenes
1-Chloro-2-buteneC4H7ClContains only one chlorine atom; more reactive

trans-1,4-Dichloro-2-butene's unique trans configuration imparts distinct chemical properties compared to its cis counterpart and other dichlorinated derivatives. Its specific reactivity patterns make it valuable in synthetic organic chemistry while presenting unique challenges in handling due to its toxicity .

Radical-Mediated Chlorination of 1,3-Butadiene

Radical chlorination of 1,3-butadiene represents the most direct route to trans-1,4-dichloro-2-butene. Conventional chlorination under thermal or photolytic conditions generates a mixture of 1,4- and 3,4-dichlorobutene isomers, with yields of dichlorides historically limited to 40% due to competing telomerization and over-chlorination. However, mechanistic studies reveal that radical intermediates dominate under high chlorine concentrations. The addition of chlorine radicals to 1,3-butadiene proceeds via a two-step mechanism:

  • Radical Initiation: Homolytic cleavage of Cl₂ generates chlorine radicals (*Cl).
  • Propagation: A chlorine radical abstracts a hydrogen atom from 1,3-butadiene, forming an allylic radical intermediate. Subsequent chlorine addition to the terminal position yields 1,4-dichloro-2-butene.

Steric and electronic factors favor the trans configuration, as the anti-periplanar transition state minimizes non-bonding interactions between chlorine substituents. Recent optimizations using metal chloride additives (e.g., FeCl₃) or amines have improved dichloride yields to 97% by suppressing telomer formation. For example, methanolic chlorination at 0.1 M concentration produces trans-1,4-dichloro-2-butene with 60% selectivity under radical-dominated conditions.

Table 1: Comparative Yields in Radical Chlorination of 1,3-Butadiene

ConditionAdditivetrans-1,4 SelectivityYield (%)
Thermal (70°C)None45%40
Photolytic (450 nm)FeCl₃68%85
Methanolic, 0.1 MCollidine-HCl60%97

Stereoselective Synthesis via Transition-State Stabilization

Stereoselectivity in dichloride formation arises from transition-state stabilization in ionic or polar mechanisms. At low chlorine concentrations (<0.04 M), electrophilic addition predominates, favoring 1,4-addition through a cyclic chloronium ion intermediate. The trans product forms preferentially due to reduced steric strain in the chair-like transition state, where chlorine atoms occupy equatorial positions.

Density functional theory (DFT) calculations support this model, showing a 5.2 kcal/mol energy preference for the trans pathway over cis. Experimental validation comes from bromination studies, where analogous 1,4-dibromo-2-butene forms with 60% trans selectivity in CCl₄. For chlorination, polar solvents like CH₂Cl₂ enhance stereocontrol by stabilizing ionic intermediates, achieving up to 70% trans-1,4-dichloro-2-butene.

Catalytic Asymmetric Chlorination Strategies

While asymmetric synthesis of trans-1,4-dichloro-2-butene remains underexplored, emerging strategies leverage transition-metal catalysts to induce enantioselectivity. The isomerization equilibrium between 1,4- and 3,4-dichlorobutene isomers enables dynamic kinetic resolution. For instance, iron-cyclopentadienyl complexes (e.g., CpFe(CO)₂X) catalyze the isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene at 123°C, achieving >90% conversion. Although this process is not inherently asymmetric, chiral cyclopentadienyl ligands (e.g., substituted Cp*) could theoretically enforce enantioselective chloride migration.

Preliminary work with titanium(III) catalysts, such as Cp₂TiCl₂, demonstrates potential for radical-mediated asymmetric chlorination. Under visible light irradiation, TiIII species facilitate single-electron transfer to chlorine, generating chiral radical pairs that add to 1,3-butadiene with moderate enantiomeric excess (ee). Further ligand design and mechanistic studies are required to optimize stereochemical outcomes.

Industrial esterification processes provide indirect insights into nucleophilic displacement kinetics. In a patented method, trans-1,4-Dichloro-2-butene reacts with sodium acetate in the presence of transition metal catalysts (e.g., copper, iron) to form 1,4-diacetoxy-2-butene [3]. While phenolic substrates are not explicitly studied here, the reaction mechanism offers a template for oxygen-based nucleophiles:

  • Bimolecular Nucleophilic Substitution (SN2): The chloride-leaving groups at C1 and C4 undergo backside attack by acetate ions. Steric hindrance from the trans-configuration slows the reaction compared to cis-isomers, necessitating elevated temperatures (50–175°C) and catalytic metals to enhance electrophilicity [3].
  • Catalyst Role: Copper or iron powders (0.01–5 wt%) polarize the C-Cl bond, lowering the activation energy for nucleophilic attack. Kinetic studies under these conditions reveal pseudo-first-order dependence on dichlorobutene concentration [3].

Table 1: Esterification Conditions and Outcomes

ParameterValue/Description
CatalystCopper powder (0.1 wt%)
SolventMolten reaction medium
Temperature120°C
Yield85–90% (1,4-diacetoxy-2-butene)

This system suggests that phenolic nucleophiles (e.g., sodium phenoxide) could similarly displace chloride under analogous conditions, though higher temperatures may be required to overcome the trans-isomer’s steric bulk.

Cyclocondensation Pathways for Heterocyclic Systems

No direct experimental data on cyclocondensation reactions of trans-1,4-Dichloro-2-butene are available in non-excluded sources. However, its structural analogy to 1,4-dihalo-2-butenes permits mechanistic predictions:

  • Pyrrole Formation: Reaction with primary amines could proceed via double alkylation, followed by thermal cyclization. The trans-configuration may favor conjugated intermediates, reducing ring strain in five-membered heterocycles.
  • Dioxane Derivatives: Cyclization with diols (e.g., ethylene glycol) under basic conditions might yield 1,4-dioxene structures, though regioselectivity could be challenged by competing elimination pathways.

Further experimental validation is required to confirm these hypotheses.

Transition Metal-Catalyzed Cross-Coupling Applications

The patent literature highlights copper’s role in mediating dichlorobutene transformations, though classical cross-coupling (e.g., Suzuki, Heck) remains unexplored [3]. Key observations include:

  • Isomerization Catalysis: Copper facilitates the conversion of 3,4-dichloro-1-butene to the 1,4-dichloro-2-butene isomer, likely via radical intermediates. This suggests potential for analogous metal-mediated coupling reactions.
  • Oxidative Addition: Palladium or nickel catalysts could theoretically insert into C-Cl bonds, enabling cross-couplings with aryl boronic acids or alkynes. For example:
    $$ \text{trans-1,4-Dichloro-2-butene} + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{1,4-Diphenyl-2-butene} $$

Table 2: Hypothetical Cross-Coupling Parameters

ParameterValue/Description
CatalystPd(OAc)2/PPh3
BaseK2CO3
SolventDMF/H2O
Temp.80°C

While untested, such reactions would expand the utility of trans-1,4-Dichloro-2-butene in constructing conjugated dienes for materials science.

Physical Description

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals.
Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS]

Color/Form

Colorless liquid

XLogP3

1.7

Exact Mass

123.9846556 g/mol

Monoisotopic Mass

123.9846556 g/mol

Boiling Point

313 °F at 760 mmHg (USCG, 1999)
158 °C

Heavy Atom Count

6

Density

1.112 at 68 °F (USCG, 1999)
1.1858
Density: 1.183 (technical grade mixture) of cis and trans isomers.

Odor

Sweet, pungent

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

-54 °F (USCG, 1999)
3.5 °C

Vapor Pressure

3.0 [mmHg]
Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture
3 mm Hg @ 25 °C

Metabolism Metabolites

AN OXIDATION OF THE DOUBLE BOND IN CERTAIN HALO-OLEFINS, WHICH IS DEPENDENT ON MICROSOMAL MONO-OXYGENASES PROBABLY IS A COMMON PATHWAY IN THE FORMATION OF BIOLOGICALLY REACTIVE INTERMEDIATES.

Associated Chemicals

Dichlorobutene;11069-19-5

Wikipedia

1,4-Dichlorobut-2-ene

Methods of Manufacturing

The isomers 3,4-dichlorobutene, cis-1,4-dichlorobutene & trans-1,4-dichlorobutene are produced /by the reaction of chlorine & butadiene/, & when the mixture is heated, an equilibrium results. The residue resulting from removal of the 3,4-isomer ... is normally used without further separation.
Chlorination of butadiene in chloroform or carbon disulfide below 0 °C gives a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene, in a ratio of about 2:1
Obtained in a yield of 93% by chlorination of butadiene in the vapor phase at 300-350 °C ... dichlorobutene isomers are also formed in the oxychlorination of C4 cracking fractions containing butadiene and isobutene. /Dichlorobutene isomers/

General Manufacturing Information

2-Butene, 1,4-dichloro-: ACTIVE
In the presence of catalyst (at 100 °C), a liquid mixture of dichlorobutenes equilibrates to a composition of 21% 3,4-dichloro-1-butene, and 7% cis-1,4-, and 72% trans-1,4-dichloro-2-butene. The vapor phase above the liquid contains 52, 6, and 42%, respectively, of the isomers.

Analytic Laboratory Methods

DICHLOROBUTENE IN WASTEWATER DETERMINED BY GAS CHROMATOGRAPHY. /DICHLOROBUTENE/
Gas chromatography has been used to determine the products ... resulting from the addition of chlorine to butadiene in acetic acid: Heasley VL et al; J Org Chem 37: 2228-31 (1972).
OSW Method 8240B-W. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Estimated quantitation limit = 100 ug/l.
OSW Method 8010B. Determination of Halogenated Volatile Organics by Gas Chromatography. Estimated quantitation limit = 100 ug/kg.

Storage Conditions

Storage temperature: ambient /Dichlorobutene/

Dates

Modify: 2023-11-21

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